molecular formula C21H18N4O B2755643 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide CAS No. 134004-81-2

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide

Cat. No.: B2755643
CAS No.: 134004-81-2
M. Wt: 342.402
InChI Key: DASPYCAGLGTBSW-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide is a benzamide derivative featuring a benzotriazole moiety linked via a phenylethyl spacer. This compound combines a rigid benzotriazole heterocycle with a flexible ethyl chain and a terminal benzamide group, making it a candidate for applications in medicinal chemistry and materials science. The benzotriazole group is known for its stability and ability to participate in hydrogen bonding, while the benzamide moiety often serves as a pharmacophore in enzyme inhibition .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-21(17-11-5-2-6-12-17)22-20(15-16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPYCAGLGTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide typically involves the reaction of 1H-benzotriazole with 2-phenylethylamine, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives generally involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzotriazole compounds, depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide involves its interaction with molecular targets through the benzotriazole moiety. The benzotriazole ring can act as an electron donor or acceptor, facilitating interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Modified Alkyl Chains

(a) N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide
  • Structural Difference : A propyl chain replaces the ethyl spacer.
  • However, increased chain length could reduce steric accessibility in binding pockets .
(b) N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide
  • Structural Difference : A branched methylpropyl group is present.
  • Impact : Branching introduces steric hindrance, which might limit rotational freedom and alter conformational preferences compared to the linear ethyl chain in the target compound. This could affect catalytic or binding efficiency .
Compound Name Chain Length Branching Molecular Weight Key Feature
N-[1-(Benzotriazolyl)-2-phenylethyl]benzamide Ethyl None 326.38 g/mol Balanced lipophilicity/accessibility
N-[1-(Benzotriazolyl)-3-phenylpropyl]benzamide Propyl None 340.41 g/mol Increased lipophilicity
N-[1-(Benzotriazolyl)-2-methylpropyl]benzamide Propyl Branched 294.36 g/mol Steric hindrance

Analogs with Substituted Benzotriazole or Benzamide Groups

(a) N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide
  • Structural Difference : The phenylethyl group is replaced with a benzyl-methylene linkage.
  • The methylene bridge may reduce conformational rigidity compared to the ethyl spacer .
(b) GW438014A (Methanesulfonate Salt)
  • Structural Difference : A benzimidazole ring replaces benzotriazole.
  • This substitution is critical in kinase inhibitors .

Pharmacological and Catalytic Relevance

Crystallographic and Stability Data

  • Crystal Structure Insights : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via X-ray diffraction (CCDC 1965367), revealing hydrogen-bonding networks. Similar analysis for the target compound could elucidate packing efficiency and stability .
  • Stability of Bt-Enamines : Bt2 isomers (e.g., 5a) exhibit remarkable stability over months, suggesting benzotriazole-containing compounds generally resist degradation .

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structure and Properties

The compound is characterized by the presence of a benzotriazole moiety linked to a phenylethyl group, which contributes to its biological properties. The molecular formula is C20H17N5OC_{20}H_{17}N_5O, with a molecular weight of approximately 359.39 g/mol.

Benzotriazoles are known for their ability to interact with various biological targets, including enzymes and nucleic acids. The benzotriazole scaffold can exhibit antiviral , antimicrobial , and antiparasitic activities through several mechanisms:

  • Inhibition of Helicase Activity : Studies have shown that derivatives of benzotriazole can inhibit helicase enzymes from viruses such as Hepatitis C and West Nile Virus. For instance, N-alkyl derivatives demonstrated significant inhibitory effects on helicase activity with IC50 values around 6.5 µM when DNA was the substrate .
  • Antimicrobial Activity : Benzotriazole compounds have been reported to exhibit antibacterial properties against various strains of bacteria, including Escherichia coli and Bacillus subtilis. Certain derivatives have shown potent activity due to their structural features that enhance membrane permeability .
  • Antiparasitic Effects : Research indicates that benzotriazole derivatives possess significant antiparasitic activity against protozoan parasites like Trypanosoma cruzi. In vitro studies demonstrated that specific compounds could reduce parasite viability by over 50% at concentrations as low as 25 µg/mL .

Antiviral Activity

A study focused on the synthesis of N-alkyl benzotriazole derivatives found that these compounds exhibited enhanced antiviral activity against Hepatitis C virus (HCV). The most effective derivatives were those with longer alkyl chains, which improved their interaction with the viral helicase .

CompoundIC50 (µM)Target
2-Methyl derivative6.5HCV helicase
2-Ethyl derivative6.5HCV helicase
4,5-Dibromo derivative>50HCV helicase

Antimicrobial Studies

In antimicrobial assays, a range of benzotriazole derivatives were tested against various bacterial strains. Notably, certain compounds demonstrated MIC values in the low microgram per milliliter range:

CompoundMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B15Bacillus subtilis
Compound C25Pseudomonas fluorescens

These results highlight the potential for developing new antibacterial agents based on the benzotriazole framework.

Antiparasitic Efficacy

The antiparasitic efficacy of N-benzenesulfonylbenzotriazole was evaluated against Trypanosoma cruzi. The compound exhibited a dose-dependent reduction in epimastigote forms:

Concentration (µg/mL)% Reduction in Parasite Count
2550
5064

This indicates strong potential for therapeutic applications in treating Chagas disease.

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